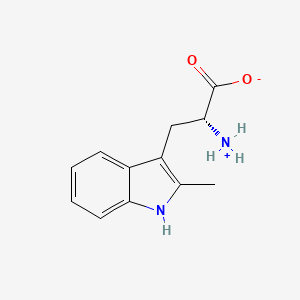
(2R)-2-azaniumyl-3-(2-methyl-1H-indol-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-azaniumyl-3-(2-methyl-1H-indol-3-yl)propanoate is a chiral amino acid derivative featuring an indole ring. This compound is structurally related to tryptophan, an essential amino acid, and plays a significant role in various biochemical processes. The presence of the indole ring imparts unique chemical properties, making it a subject of interest in medicinal chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-azaniumyl-3-(2-methyl-1H-indol-3-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-methylindole and a suitable chiral amino acid precursor.
Formation of the Indole Derivative: The indole derivative is synthesized through a series of reactions, including alkylation and protection-deprotection steps to introduce the desired functional groups.
Coupling Reaction: The indole derivative is then coupled with the chiral amino acid precursor using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often employing solid-phase peptide synthesis (SPPS) techniques.
Types of Reactions:
Oxidation: The indole ring can undergo oxidation reactions, forming various oxidized derivatives.
Reduction: Reduction of the indole ring can lead to the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is common.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups (e.g., nitric acid) are used under controlled conditions.
Major Products:
Oxidation Products: Oxidized indole derivatives.
Reduction Products: Reduced indole derivatives.
Substitution Products: Substituted indole derivatives with various functional groups.
Scientific Research Applications
(2R)-2-azaniumyl-3-(2-methyl-1H-indol-3-yl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-2-azaniumyl-3-(2-methyl-1H-indol-3-yl)propanoate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in metabolic pathways.
Pathways: It may modulate signaling pathways related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Tryptophan: An essential amino acid with a similar indole structure.
Serotonin: A neurotransmitter derived from tryptophan.
Melatonin: A hormone synthesized from serotonin.
Uniqueness: (2R)-2-azaniumyl-3-(2-methyl-1H-indol-3-yl)propanoate is unique due to its specific chiral configuration and the presence of a methyl group on the indole ring, which can influence its biological activity and chemical reactivity.
This compound’s distinct structure and properties make it a valuable subject for ongoing research in various scientific fields.
Properties
IUPAC Name |
(2R)-2-azaniumyl-3-(2-methyl-1H-indol-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-9(6-10(13)12(15)16)8-4-2-3-5-11(8)14-7/h2-5,10,14H,6,13H2,1H3,(H,15,16)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJSOEWOQDVGJW-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(C(=O)[O-])[NH3+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)C[C@H](C(=O)[O-])[NH3+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
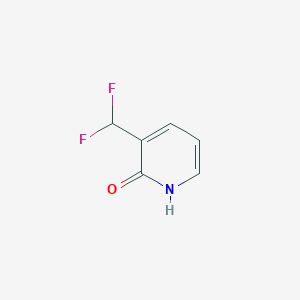
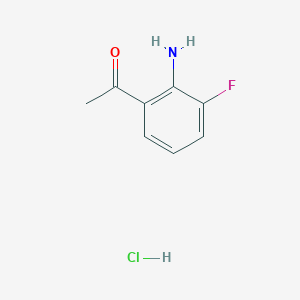
![tert-Butyl 6-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B8059038.png)
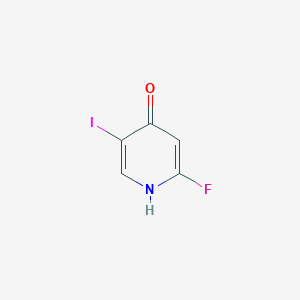
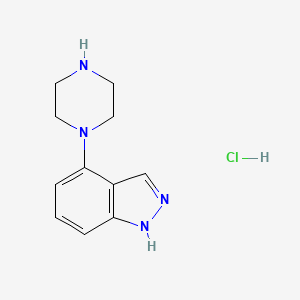
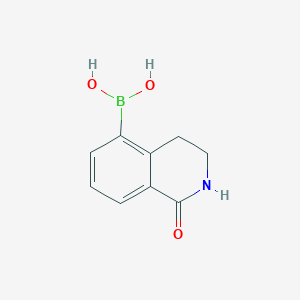
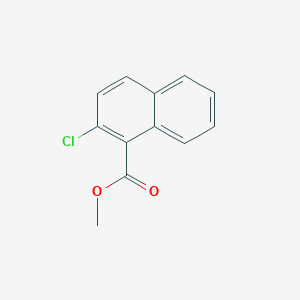
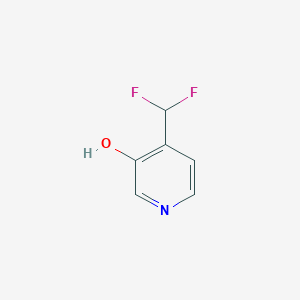
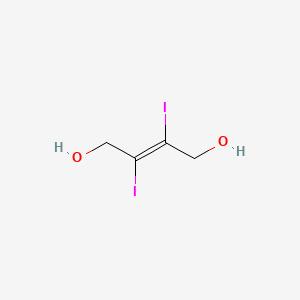
![(2Z)-2-iodo-3-[(4-methylphenyl)methyl]but-2-ene-1,4-diol](/img/structure/B8059084.png)
![(2Z)-2-[(4-fluorophenyl)methyl]-3-iodobut-2-ene-1,4-diol](/img/structure/B8059091.png)
![2-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]ethylazanium;4-methylbenzenesulfonate](/img/structure/B8059100.png)
![2-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]ethylazanium;methanesulfonate](/img/structure/B8059102.png)
![2-hydroxypropane-1,2,3-tricarboxylicacid;3-[(3S,4S)-4-methyl-3-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]piperidin-1-yl]-3-oxopropanenitrile](/img/structure/B8059118.png)
